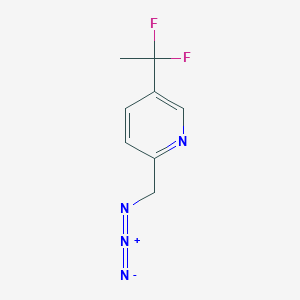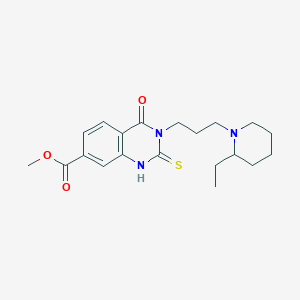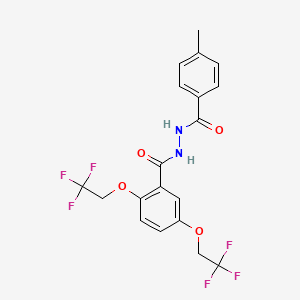
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both azido and difluoroethyl groups makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C8H8F2N4, and it has a molecular weight of 198.18 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine.
Azidation Reaction: The chloromethyl group is converted to an azidomethyl group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Dimethylformamide (DMF): A polar aprotic solvent used in azidation.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and drug candidates.
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Biology: It serves as a building block for the synthesis of probes and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine depends on the specific reaction it undergoes. For example:
Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.
Reduction Reactions: The azido group is reduced to an amine via hydrogenation, where hydrogen atoms add to the nitrogen atoms of the azido group, breaking the nitrogen-nitrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine: Similar structure but with the azido group at a different position.
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine: Precursor to the azidomethyl compound.
Uniqueness
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is unique due to the combination of the azido and difluoroethyl groups, which impart distinct reactivity and properties compared to other pyridine derivatives .
Propiedades
IUPAC Name |
2-(azidomethyl)-5-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-8(9,10)6-2-3-7(12-4-6)5-13-14-11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPDNRRQNWADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2750768.png)
![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)
![4-[(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2750770.png)

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2750776.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2750781.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![1-[(2-Fluorophenyl)methyl]-1h-pyrazole](/img/structure/B2750786.png)
![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/new.no-structure.jpg)
